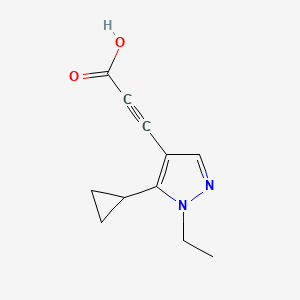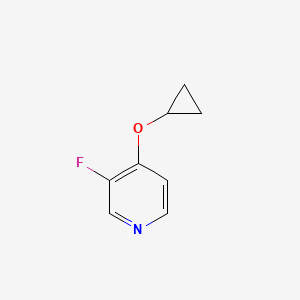![molecular formula C6H4BrN3 B13009694 7-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009694.png)
7-Bromopyrrolo[2,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromopyrrolo[2,1-f][1,2,4]triazine: is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrrolo[2,1-f][1,2,4]triazine typically involves multiple steps. One common method includes the following steps :
Synthesis of Intermediate I: Reacting tert-butyl carbazate with 2,5-dimethoxy tetrahydrofuran to form 1-Boc-1-aminopyrrole.
Formation of Intermediate II: Reacting Intermediate I with methanesulfonic acid isocyanate to produce 1-Boc-1-amino-1H-pyrrole-2-carbonitrile.
Deamination: Deaminating Intermediate II under acidic conditions to obtain 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III).
Ring Closure Reaction: Reacting Intermediate III with formamidine acetate to form 4-aminopyrrolo[2,1-f][1,2,4]triazine (Intermediate IV).
Bromination: Reacting Intermediate IV with a brominating reagent to yield the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials, minimizing reaction steps, and ensuring high yields under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 7-Bromopyrrolo[2,1-f][1,2,4]triazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Bromopyrrolo[2,1-f][1,2,4]triazine is used as a building block in organic synthesis to create more complex molecules and heterocyclic compounds .
Biology and Medicine: It is used in the synthesis of nucleobase analogs and other bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and functional group compatibility .
Wirkmechanismus
The mechanism of action of 7-Bromopyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
- 7-Bromopyrrolo[1,2-f][1,2,4]triazin-4-amine
Comparison: 7-Bromopyrrolo[2,1-f][1,2,4]triazine is unique due to its specific arrangement of nitrogen and bromine atoms within the triazine ring. This structural configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the bromine atom at the 7-position can influence the compound’s ability to participate in substitution reactions and its overall stability .
Eigenschaften
Molekularformel |
C6H4BrN3 |
|---|---|
Molekulargewicht |
198.02 g/mol |
IUPAC-Name |
7-bromopyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H4BrN3/c7-6-2-1-5-3-8-4-9-10(5)6/h1-4H |
InChI-Schlüssel |
NPWFMAGOPFZGOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC=NN2C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B13009617.png)

![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine](/img/structure/B13009629.png)


![4-Bromo-3-cyclopropylbenzo[d]isoxazole](/img/structure/B13009652.png)
![3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate](/img/structure/B13009655.png)
![(5-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13009660.png)


![tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13009676.png)
![6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13009686.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine](/img/structure/B13009688.png)

